3,4,5-三氯邻苯二酚

描述

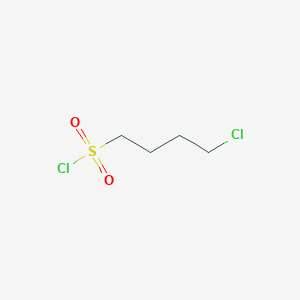

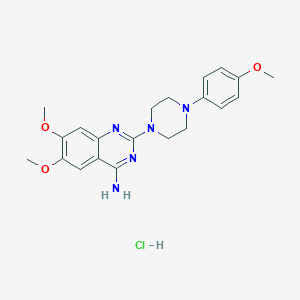

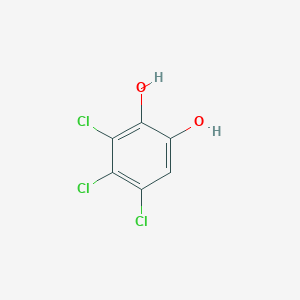

3,4,5-Trichlorocatechol is a chemical compound with the molecular formula C6H3Cl3O2 and a molecular weight of 213.45 g/mol . It is a derivative of catechol, specifically formed from pentachlorophenol . This compound is known for its ability to induce oxidative DNA lesions, making it a subject of interest in various scientific research fields .

科学研究应用

3,4,5-Trichlorocatechol has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.

Biology: Studied for its effects on DNA and its potential role in inducing oxidative stress.

Medicine: Investigated for its cytotoxic effects on cancer cells and its potential use in cancer research.

Industry: Used in the production of pesticides and other industrial chemicals.

作用机制

Target of Action

The primary target of 3,4,5-Trichlorocatechol is DNA . This compound, a catechol derivative of pentachlorophenol, interacts with DNA and induces oxidative DNA lesions .

Mode of Action

3,4,5-Trichlorocatechol interacts with its target, DNA, by inducing oxidative lesions . This interaction results in changes at the molecular level, leading to the formation of oxidative DNA lesions .

Result of Action

The primary result of the action of 3,4,5-Trichlorocatechol is the induction of oxidative DNA lesions . This can lead to cytotoxicity and potentially contribute to the development of diseases like cancer .

Action Environment

The action, efficacy, and stability of 3,4,5-Trichlorocatechol can be influenced by various environmental factorsAdditionally, safety data sheets suggest avoiding exposure to dust, fume, gas, mist, spray, and vapors of the compound .

准备方法

Synthetic Routes and Reaction Conditions

3,4,5-Trichlorocatechol can be synthesized through the chlorination of catechol. The process involves the use of chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the 3, 4, and 5 positions on the catechol ring .

Industrial Production Methods

In an industrial setting, the production of 3,4,5-Trichlorocatechol involves large-scale chlorination processes. The reaction is carried out in a chlorination reactor where catechol is exposed to chlorine gas under controlled conditions. The reaction mixture is then purified through distillation and crystallization to obtain the final product .

化学反应分析

Types of Reactions

3,4,5-Trichlorocatechol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form less chlorinated catechols.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used.

Major Products

Oxidation: Formation of trichloroquinones.

Reduction: Formation of dichlorocatechols.

Substitution: Formation of various substituted catechols depending on the nucleophile used.

相似化合物的比较

Similar Compounds

- 3,4-Dichlorocatechol

- 4,5-Dichlorocatechol

- 3,5-Dichlorocatechol

Comparison

3,4,5-Trichlorocatechol is unique due to the presence of three chlorine atoms on the catechol ring, which significantly enhances its reactivity and ability to induce oxidative DNA lesions compared to its dichlorinated counterparts. The additional chlorine atom increases its lipophilicity and potential for bioaccumulation .

属性

IUPAC Name |

3,4,5-trichlorobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O2/c7-2-1-3(10)6(11)5(9)4(2)8/h1,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTDYIMYZIMPBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074060 | |

| Record name | 3,4,5-Trichlorocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25167-84-4, 56961-20-7 | |

| Record name | Pyrocatechol, trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025167844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trichlorocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056961207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trichlorocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the environmental significance of 3,4,5-Trichlorocatechol?

A1: 3,4,5-Trichlorocatechol is a significant environmental contaminant found in effluents from bleached kraft pulp mills [, ]. It arises from the breakdown of lignin during the bleaching process and can persist in the environment, posing risks to aquatic life.

Q2: How does the chemical structure of 3,4,5-Trichlorocatechol influence its persistence in the environment?

A2: Research suggests that the bioavailability of 3,4,5-Trichlorocatechol plays a critical role in its persistence []. While microorganisms can degrade solvent-extractable forms, those associated with sediment organic matter are less accessible []. Additionally, chloroguaiacols covalently bound to lignin residues, potential precursors to 3,4,5-Trichlorocatechol, are resistant to microbial degradation [].

Q3: What are the dechlorination products of 3,4,5-Trichlorocatechol?

A4: The dechlorination pathway of 3,4,5-Trichlorocatechol by anaerobic bacteria is specific and can lead to different products depending on the microbial community and environmental conditions. Studies have identified 3,5-dichlorocatechol and 3,4-dichlorocatechol as potential dechlorination products [, ].

Q4: Is 3,4,5-Trichlorocatechol toxic?

A5: 3,4,5-Trichlorocatechol exhibits toxicity to juvenile rainbow trout []. Research also suggests that the toxicity of chlorocatechols, including 3,4,5-Trichlorocatechol, is linked to their membrane toxicity, specifically their ability to act as uncouplers of oxidative phosphorylation in a manner dependent on the degree of chlorination [].

Q5: How does the presence of copper ions affect the toxicity of 3,4,5-Trichlorocatechol?

A6: Interestingly, copper ions exhibit a complex interaction with the toxicity of 3,4,5-Trichlorocatechol. While copper increases the toxicity of less chlorinated catechols, it decreases the toxicity of 3,4,5-Trichlorocatechol and other highly chlorinated catechols. This phenomenon is attributed to copper's influence on the uncoupling activity of these compounds [].

Q6: What is the aqueous solubility of 3,4,5-Trichlorocatechol?

A7: The aqueous solubility of 3,4,5-Trichlorocatechol has been experimentally determined at 25°C []. This information is crucial for understanding its fate and transport in aquatic environments.

Q7: Can 3,4,5-Trichlorocatechol be used as a tracer for studying pulp mill effluent dispersion?

A8: While 3,4,5-Trichlorocatechol is present in kraft pulp mill effluents, its suitability as a tracer for dispersion studies might be limited. Other components, like di- and tri-chloroacetic acids, have been suggested as potentially more appropriate tracers due to their higher abundance and lower volatility [].

Q8: What analytical techniques are used to study 3,4,5-Trichlorocatechol?

A9: Various analytical methods are employed to study 3,4,5-Trichlorocatechol. Gas chromatography coupled with mass spectrometry (GC/MS) is commonly used for identification and quantification in environmental samples [, , ]. High-performance liquid chromatography (HPLC) with UV detection is also employed for determining aqueous solubility [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。